
4-Amino-1-(pyrrolidin-1-yl)butan-1-one
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Overview
Description
4-Amino-1-(pyrrolidin-1-yl)butan-1-one is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrrolidine ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of pyrrolidine with a suitable butanone derivative. One common method involves the reductive amination of 4-oxobutan-1-amine with pyrrolidine under catalytic hydrogenation conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(pyrrolidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Ceria-supported gold nanoparticles, oxygen atmosphere, temperatures around 160°C.
Reduction: Sodium cyanoborohydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles, appropriate solvents, and reaction conditions depending on the desired product.
Major Products Formed
Oxidation: 2-pyrrolidone (γ-butyrolactam).
Reduction: Corresponding amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
4-Amino-1-(pyrrolidin-1-yl)butan-1-one has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-(pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, during oxidation reactions, it acts as an intermediate in the formation of lactams, indicating its role in the catalytic pathway . The compound’s structure allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)-1-butylamine: Similar structure but lacks the ketone group.
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Contains a methyl group and belongs to the class of valine derivatives.
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: A structural analog with a different substitution pattern.
Uniqueness
4-Amino-1-(pyrrolidin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which allows it to undergo a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
4-Amino-1-(pyrrolidin-1-yl)butan-1-one, commonly referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is structurally related to various bioactive molecules and has been investigated for its interactions with several biological targets.
This compound is characterized by the presence of an amino group and a pyrrolidine ring, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.
Chemical Reactions
Reaction Type | Description | Products Formed |
---|---|---|
Oxidation | Oxidized to form lactams such as 2-pyrrolidone under specific conditions. | 2-Pyrrolidone (γ-butyrolactam) |
Reduction | Can be reduced to form corresponding amine derivatives. | Amine derivatives |
Substitution | The amino group participates in nucleophilic substitution reactions. | Various substituted derivatives |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
The mechanism of action involves interaction with specific molecular targets, influencing various pathways. For instance, it has been shown to act as an intermediate in the formation of lactams during oxidation reactions, indicating its role in catalytic pathways.
Anticancer Activity
Recent studies have evaluated the anticancer properties of compounds derived from this compound. For example, derivatives were tested against human lung adenocarcinoma (A549) cells using MTT assays. The results indicated varying degrees of cytotoxicity, with some compounds exhibiting significant reductions in cell viability compared to controls .
Case Study: Cytotoxicity Evaluation
A study assessed several derivatives' cytotoxic effects on A549 and non-cancerous HSAEC-1 KT cells:
Compound | A549 Viability (%) | HSAEC-1 KT Viability (%) |
---|---|---|
Compound A | 64 | 78 |
Compound B | 61 | 80 |
Compound C | 78 | 82 |
This evaluation demonstrated that while some derivatives exhibited potent anticancer activity, they also affected non-cancerous cells, raising concerns about selectivity .
Antimicrobial Activity
In addition to anticancer research, the antimicrobial properties of derivatives have been investigated. Compounds derived from this compound were screened against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. However, these compounds showed limited antimicrobial activity (MIC > 64 µg/mL), suggesting further modifications are necessary for enhanced efficacy .
Potential Applications
The compound's potential applications extend beyond anticancer and antimicrobial activities. It is being explored for:
Drug Discovery : As a scaffold for developing novel biologically active compounds.
Polymer Production : Utilized in the synthesis of advanced materials due to its reactivity.
Neurological Disorders : Investigated for potential roles in treating neurological conditions based on its structural analogs .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
4-amino-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C8H16N2O/c9-5-3-4-8(11)10-6-1-2-7-10/h1-7,9H2 |
InChI Key |
PQXWFFNPZFYZAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CCCN |
Origin of Product |
United States |
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